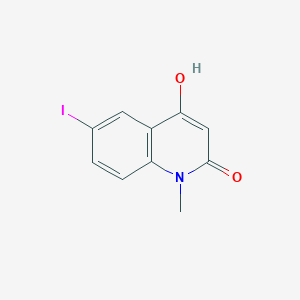

4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-6-iodo-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-12-8-3-2-6(11)4-7(8)9(13)5-10(12)14/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFOINOVKQSQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)C(=CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches for Quinoline Scaffold Formation

The quinoline backbone is typically constructed via cyclization reactions. A prominent method involves the Conrad-Limpach synthesis , where aniline derivatives react with β-keto esters under acidic conditions. For example:

-

Starting material : N-Phenylacetoacetamide derivatives.

-

Conditions : Microwave-assisted condensation with malonic acid esters at 230°C.

Alternative routes include cyclocondensation of isatoic anhydride with ethyl acetoacetate in N,N-dimethylacetamide (DMAc), catalyzed by NaOH. This method efficiently introduces carboxylate groups, which can later be functionalized.

Regioselective Iodination at Position 6

Iodination is critical for introducing the iodo group at position 6. Two validated protocols are:

Method A: Direct Iodination with I₂/KI

Method B: Palladium-Catalyzed Cross-Coupling

N-Methylation at Position 1

Introducing the methyl group at the 1-position often follows iodination to avoid competing reactions. Key methods include:

Alkylation with Methyl Iodide

Reductive Amination

Hydroxylation at Position 4

The 4-hydroxy group is often retained from precursor molecules or introduced via:

Acid-Catalyzed Hydrolysis

-

Substrate : 4-Methoxy-6-iodo-1-methylquinolin-2(1H)-one.

Optimized Synthetic Pathways

Pathway 1: Sequential Iodination and Methylation

Pathway 2: Late-Stage Iodination

-

Quinoline formation : Microwave-assisted synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one (Yield: 35%).

-

Iodination : I₂/KI in dioxane (Yield: 83%).

Total Yield : ~29%.

Key Challenges and Solutions

Analytical Validation

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

Coupling Reactions: The iodine atom can participate in coupling reactions like Suzuki or Heck reactions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Major Products

The products formed depend on the specific reactions and conditions used. For example:

Substitution: 4-Hydroxy-6-amino-1-methylquinolin-2(1H)-one.

Oxidation: 4-Oxo-6-iodo-1-methylquinolin-2(1H)-one.

Reduction: this compound derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules:

4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one serves as an intermediate in the synthesis of more complex quinoline derivatives. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.

- Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

Catalysis:

The compound has potential applications in catalytic processes due to its unique structural features, which may enhance catalytic efficiency in organic reactions.

Biology and Medicine

Antimicrobial Activity:

Quinoline derivatives are well-known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar activities, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Research:

The compound's structure suggests potential use in the development of anticancer agents. Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

Mechanism of Action:

The biological activity may involve interaction with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

Industry

Material Science:

In material science, this compound can be utilized in the development of new materials with specific properties, potentially leading to advancements in polymer science or nanotechnology.

Data Tables

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Chemistry | Intermediate for complex syntheses | Enables creation of novel compounds |

| Biology | Antimicrobial agent | Potential treatment for infections |

| Anticancer agent | May inhibit cancer cell growth | |

| Industry | Material development | Creation of innovative materials |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound displayed significant antimicrobial activity, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, this compound was tested against several cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast and lung cancer cells, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one would depend on its specific application. For example:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity.

Catalytic Activity: It may act as a ligand or catalyst in chemical reactions, facilitating the transformation of substrates.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 4-hydroxy-6-iodo-1-methylquinolin-2(1H)-one include:

Key Observations :

- Thermal Stability : Analogues like 4E and 4B exhibit high thermal stability (melting points >300°C), attributed to strong intramolecular hydrogen bonding and π-π stacking interactions .

- Bioactivity Modulation : Substitution at position 3 (e.g., phenyl in 4E, pyrimidinyl in ) significantly impacts biological activity. For example, pyrimidine hybrids demonstrate potent anticancer activity (IC₅₀ = 1.32–1.33 μM against HepG2 and KB cell lines) .

Insights :

- Antimicrobial Activity : Compounds like 22a and 22b show moderate activity against Gram-positive bacteria, likely due to their planar structures and hydrogen-bonding capabilities .

- Anticancer Potential: Quinoline-pyrimidine hybrids exhibit nanomolar-range cytotoxicity, outperforming simpler quinolinones like 4E, possibly due to dual targeting of DNA and kinase pathways .

Biological Activity

4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one is a quinoline derivative notable for its diverse biological activities. This compound is part of a broader class of quinoline derivatives that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features, particularly the iodine substitution at the 6-position and the hydroxy group at the 4-position, may contribute to its distinct biological activities.

Antimicrobial Properties

Quinoline derivatives are well-documented for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit similar antimicrobial effects. For instance, quinoline derivatives have been shown to inhibit various bacterial strains, including those resistant to conventional antibiotics .

Case Study: Antibacterial Activity

A comparative analysis of various quinoline derivatives indicated that modifications at specific positions significantly affect their minimum inhibitory concentration (MIC) values against pathogens such as Escherichia coli and Klebsiella pneumoniae. The following table summarizes some relevant findings:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against K. pneumoniae |

|---|---|---|

| This compound | TBD | TBD |

| 4-Hydroxyquinolin-2(1H)-one | 0.25 | 0.5 |

| 6-Iodoquinolin-2(1H)-one | 0.5 | 1 |

Note: TBD indicates that specific data for this compound is still being determined in ongoing studies.

Anticancer Activity

Research indicates that quinoline derivatives can also play a role in cancer therapy. For example, compounds similar to this compound have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of several quinoline derivatives on various cancer cell lines, including HL60 and MCF-7. The results showed promising IC50 values for related compounds, indicating potential for further development:

| Compound | IC50 (µM) against HL60 | IC50 (µM) against MCF-7 |

|---|---|---|

| This compound | TBD | TBD |

| 3-Acylamino-4(3H)-quinazolinones | 10 | 15 |

The biological activity of this compound is believed to involve interaction with specific enzymes or receptors within microbial and cancerous cells. These interactions may lead to inhibition of critical metabolic pathways, thereby exerting antimicrobial or anticancer effects .

Synthesis and Structural Modifications

The synthesis of quinoline derivatives often involves palladium-catalyzed reactions which can lead to significant improvements in yield and purity . Structural modifications at various positions on the quinoline scaffold can enhance biological activity, as illustrated by the varying MIC and IC50 values across different compounds.

Future Directions

Ongoing research into the biological activity of quinoline derivatives like this compound is crucial for developing new therapeutic agents. Further investigations are needed to elucidate the precise mechanisms of action and optimize structural features for enhanced efficacy against resistant strains of bacteria and cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-6-iodo-1-methylquinolin-2(1H)-one and its structural analogs?

- Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. For example, analogous compounds are prepared by reacting carboxaldehyde derivatives with amines (e.g., ethylenediamine) in absolute ethanol, followed by crystallization from polar solvents like DMF . Optimization of reaction time (e.g., 15 minutes to 4 hours) and stoichiometric ratios (e.g., 2 mmol carboxaldehyde to 2 mmol amine) can improve yields (up to 77%) . Key steps include monitoring reaction progress via TLC and purification through recrystallization or column chromatography.

Q. How is the structure of this compound confirmed spectroscopically?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups such as hydroxyl (-OH, ~3447 cm⁻¹), carbonyl (C=O, ~1663 cm⁻¹), and aromatic C=C (~1567 cm⁻¹). Hydrogen-bonded C=O and C=N stretches (~1625–1620 cm⁻¹) confirm tautomeric forms .

- 1H NMR : Distinct signals include methyl groups (δ ~3.59 ppm), aromatic protons (δ ~6.99–8.18 ppm), and exchangeable NH/OH protons (δ ~5.84–17.15 ppm). Coupling constants (e.g., J = 7.2 Hz for H-6) validate substitution patterns .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297) and fragmentation patterns corroborate molecular weight and structural stability .

Q. What are the key steps in characterizing the purity of this compound?

- Methodological Answer :

- Melting Point Analysis : Sharp melting ranges (e.g., 289–290°C) indicate high purity .

- Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, methanol/water) assess homogeneity.

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer :

- Reaction Conditions : Prolonged reflux (4–6 hours) and inert atmospheres (N₂/Ar) minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysis : Base catalysts (e.g., KOH) or microwave-assisted synthesis may accelerate cyclization steps .

- Post-Synthesis : Recrystallization from DMF/ethanol mixtures improves crystal purity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Detects dynamic processes (e.g., tautomerism) causing signal broadening .

- Deuterium Exchange : Identifying D₂O-sensitive protons distinguishes -NH/-OH groups from aromatic signals .

- Computational Modeling : DFT calculations predict chemical shifts and validate experimental data .

Q. How does the iodine substituent influence reactivity compared to other halogens?

- Methodological Answer :

- Electronic Effects : The iodine atom’s electron-withdrawing nature increases electrophilicity at the quinoline core, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Steric Effects : Bulkier than Cl/Br, iodine may hinder reactions at adjacent positions but enhances stability toward oxidation .

- Biological Impact : Iodine’s polarizability improves membrane permeability, relevant in antimicrobial assays .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substitution Patterns : Modify the hydroxy (C4) or methyl (C1) groups. For example, introduce alkyl/aryl groups via alkylation or acylation .

- Bioisosteric Replacement : Replace iodine with CF₃ or NO₂ to study electronic effects on bioactivity .

- Hybrid Molecules : Conjugate with diazepine or pyrimidine moieties to enhance antimicrobial or enzyme inhibition properties .

Q. What challenges arise in biological activity evaluation, and how are they addressed?

- Methodological Answer :

- Assay Design : Use standardized protocols (CLSI guidelines) for antimicrobial testing. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) .

- Cytotoxicity Screening : MTT assays on mammalian cells (e.g., HEK293) differentiate selective toxicity .

- Data Reproducibility : Triplicate experiments and statistical analysis (e.g., ANOVA) mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.